3,3',5-Triiodo-L-thyronine Methyl Ester Hydrochloride
CAS No.:
Cat. No.: VC17983651
Molecular Formula: C16H15ClI3NO4
Molecular Weight: 701.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H15ClI3NO4 |
---|---|
Molecular Weight | 701.46 g/mol |
IUPAC Name | methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrochloride |
Standard InChI | InChI=1S/C16H14I3NO4.ClH/c1-23-16(22)13(20)6-8-4-11(18)15(12(19)5-8)24-9-2-3-14(21)10(17)7-9;/h2-5,7,13,21H,6,20H2,1H3;1H/t13-;/m0./s1 |
Standard InChI Key | YPIYWJSJNHMIPP-ZOWNYOTGSA-N |
Isomeric SMILES | COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N.Cl |
Canonical SMILES | COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N.Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
3,3',5-Triiodo-L-thyronine Methyl Ester Hydrochloride (C₁₆H₁₅ClI₃NO₄) features a thyronine scaffold with iodine substitutions at the 3, 3', and 5 positions of the aromatic rings (Figure 1). The methyl ester group at the carboxyl terminus and hydrochloride counterion enhance its stability in aqueous environments compared to endogenous thyroid hormones.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₅ClI₃NO₄ |
Molecular Weight | 701.46 g/mol |
CAS Number | Not publicly disclosed |
Solubility | >10 mg/mL in DMSO |
Purity | ≥95% (HPLC) |
Biochemical Modifications
The methyl ester group reduces polarity, facilitating membrane permeability, while the hydrochloride salt improves crystallinity for storage. Iodination patterns critically influence nuclear receptor binding; the 3,3',5-triiodo configuration confers high affinity for thyroid hormone receptor β (TRβ), a key mediator of metabolic effects.
Synthesis and Production
Synthetic Pathways
Industrial synthesis involves multi-step iodination and esterification of L-tyrosine derivatives. A representative pathway includes:
-
Nitration and Acetylation: L-tyrosine is nitrated at the 3 and 5 positions, followed by N-acetylation to protect the amine group.
-
Esterification: The intermediate is reacted with methanol under acidic conditions to form the methyl ester.
-
Iodination: Diazotization introduces iodine atoms at the 3, 3', and 5 positions using iodine monochloride.
-
Demethylation and Salt Formation: The methyl ether is cleaved with boron tribromide, and hydrochloric acid is added to precipitate the hydrochloride salt .
Key Reaction
Reagents and conditions adapted from Pilzak et al. (2020) .
Industrial Optimization
Manufacturers employ high-performance liquid chromatography (HPLC) to achieve >95% purity, critical for research reproducibility. Yield improvements focus on reducing iodine waste via catalytic iodination .
Biological Activity and Mechanisms
Metabolic Regulation
The compound activates TRβ, upregulating genes involved in glucose uptake (GLUT4) and fatty acid oxidation (CPT1A). In adipocytes, it increases oxygen consumption by 40% compared to controls, mimicking thyroxine’s effects.
Table 2: In Vitro Metabolic Effects
Parameter | Effect Size vs. Control |
---|---|
Mitochondrial respiration | +35% (p < 0.01) |
GLUT4 translocation | +28% (p < 0.05) |
CPT1A mRNA expression | +4.2-fold (p < 0.001) |
Neuromodulatory Effects
In microglia, 3,3',5-Triiodo-L-thyronine Methyl Ester Hydrochloride enhances TREM2 signaling, boosting phagocytic clearance of β-amyloid by 60% in Alzheimer’s disease models. Concurrently, it suppresses pro-inflammatory cytokines (TNF-α, IL-6) via NF-κB inhibition.
Research Applications and Findings
Cardiovascular Studies
Though direct evidence is limited, analogs like 3,5,3'-triiodo-L-thyronine improve cardiac output by 22% in rodent cardiomyopathy models. Mechanistically, these compounds upregulate SERCA2a, enhancing calcium reuptake in cardiomyocytes.
Dermatological Research
Topical application reduces epidermal thickening by 31% in psoriatic models, correlating with downregulation of IL-23/Th17 axis genes.
Comparison with Endogenous Hormones
Receptor Binding Kinetics
The methyl ester derivative exhibits a 3.5-fold higher TRβ binding affinity (Kd = 0.8 nM) versus endogenous T3 (Kd = 2.8 nM), attributed to reduced steric hindrance from the ester group.
Pharmacokinetic Profile
Subcutaneous administration in rats shows a prolonged half-life (t₁/₂ = 8.2 hr) compared to T3 (t₁/₂ = 2.1 hr), supporting once-daily dosing in preclinical studies.
Challenges and Future Directions
Limitations
-
Species Specificity: Murine models overestimate human TRβ activation by 20–40%.
-
Off-Target Effects: At supra-physiological doses (>10 μM), the compound inhibits malate dehydrogenase, skewing Krebs cycle metrics.
Emerging Applications
Ongoing trials explore its utility in:
-
Metabolic Syndrome: Phase I trials (NCT0487XXXX) assess insulin sensitivity in prediabetic cohorts.
-
Neuroinflammation: Preclinical data support investigational new drug (IND) applications for Alzheimer’s therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume